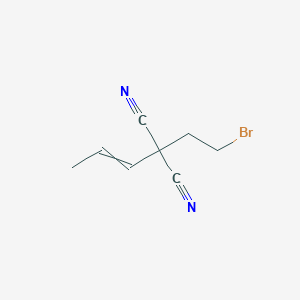
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated benzothiazole derivatives.
Scientific Research Applications
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-Amino-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile: Contains a selenium atom instead of sulfur.
1-Amino-5,6,7,8-tetrahydronaphthalene: Similar structure but lacks the benzothiazole ring.
Uniqueness: N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide is unique due to its specific substitution pattern and the presence of the butanamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
874658-77-2 |
|---|---|
Molecular Formula |
C11H17N3OS |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)butanamide |
InChI |
InChI=1S/C11H17N3OS/c1-2-3-10(15)13-7-4-5-8-9(6-7)16-11(12)14-8/h7H,2-6H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
SKRDSDOYTKVADO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


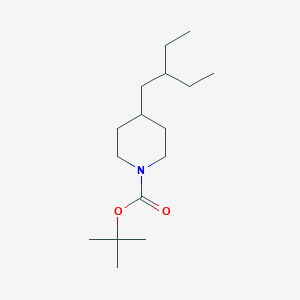
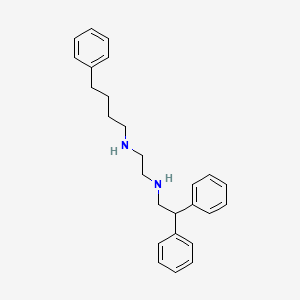
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
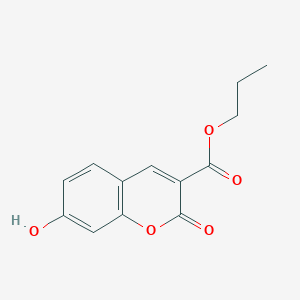
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

![N-[2-(Trifluoroacetyl)phenyl]benzamide](/img/structure/B12589085.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)

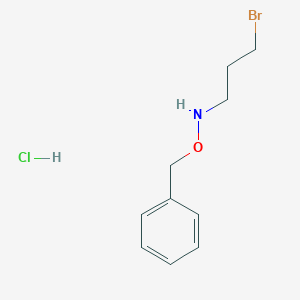
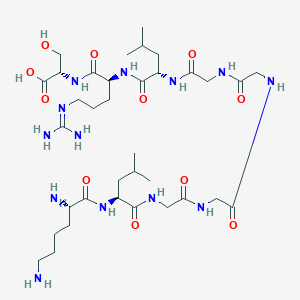
![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)
